molecular formula C14H11Cl3N2O3S B2555899 4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride CAS No. 677327-01-4

4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride

Cat. No.: B2555899
CAS No.: 677327-01-4
M. Wt: 393.66
InChI Key: AOEDHPNSDNPOEC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)carbamoylamino]-2-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O3S/c1-8-6-9(3-5-13(8)23(17,21)22)18-14(20)19-10-2-4-11(15)12(16)7-10/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEDHPNSDNPOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride involves several steps. One common method includes the reaction of 3,4-dichloroaniline with isocyanate to form the ureido intermediate. This intermediate is then reacted with 2-methylbenzenesulfonyl chloride under controlled conditions to yield the final product . The reaction typically requires anhydrous conditions and the use of a suitable solvent such as dichloromethane or chloroform.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry, where it serves as a key intermediate in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the dichlorophenyl group enhances its ability to inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Several studies have reported that compounds with similar structures demonstrate antibacterial and antifungal activities, making them potential candidates for developing new antibiotics.

Biochemical Research

This compound is utilized in biochemical assays and proteomics research to study protein interactions and enzyme activities. Its sulfonyl chloride functional group enables it to form covalent bonds with amino acids, facilitating the investigation of protein structures and functions.

Material Science

In material science, 4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride is explored for its potential use in creating novel polymers and composite materials. Its unique chemical properties allow for modifications that can enhance material performance, such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives synthesized from this compound against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that compounds derived from sulfonamide structures exhibited notable inhibition zones, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride involves its reactivity with nucleophilic groups in biological molecules. The sulfonyl chloride group can form covalent bonds with amino acid residues such as lysine and cysteine, leading to the inhibition of enzyme activity or modification of protein function . This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ureido-Substituted Benzenesulfonyl Chlorides

4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride (CAS 169040-62-4)
  • Key Differences: Substituents: Diethyl groups on the urea nitrogen vs. 3,4-dichlorophenyl in the target compound. Applications: Diethyl-substituted derivatives may exhibit lower biological activity due to reduced aromatic interactions.
General Trends in Ureido-Benzenesulfonyl Chlorides
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring increase sulfonyl chloride reactivity.
  • Steric Effects : Bulky substituents (e.g., 3,4-dichloro) may hinder nucleophilic attacks, influencing reaction kinetics.

Ureido-Substituted Benzothioamides

Examples :

  • 4-(3-(3,4-Dichlorophenyl)ureido)benzothioamide (7g)
    • Molecular Formula : C₁₃H₁₀Cl₂N₃S
    • Molar Mass : 340.0 g/mol
    • Key Contrasts :
  • Functional Group : Benzothioamide (C=S) vs. sulfonyl chloride (SO₂Cl).
  • Reactivity : Sulfonyl chlorides are more reactive toward nucleophiles (e.g., amines, alcohols), whereas benzothioamides participate in thiol-mediated reactions.
  • Biological Activity : Benzothioamides may target sulfur-dependent enzymes, while sulfonyl chlorides are often prodrug intermediates.

Comparison Table :

Compound Functional Group Substituents Molar Mass (g/mol) Key Applications
Target Compound Sulfonyl chloride 3,4-Dichlorophenyl 393.67 Pharmaceutical synthesis
7g Benzothioamide 3,4-Dichlorophenyl 340.0 Enzyme inhibition studies
4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride Sulfonyl chloride Diethyl ~340 (estimated) Organic synthesis

Ureido-Linked Heterocyclic Derivatives

Examples :

  • Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)
    • Molecular Formula : C₂₆H₂₈ClN₅O₃S
    • Key Differences :
  • Core Structure : Thiazole-piperazine vs. benzenesulfonyl chloride.
  • Bioactivity : Thiazole derivatives often exhibit antimicrobial or kinase inhibitory activity, whereas sulfonyl chlorides are primarily synthetic intermediates.

Morpholino-Triazine-Ureido Derivatives

Example :

  • 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid (22) Key Contrasts:
  • Complexity: Incorporates a triazine-morpholino scaffold, enabling multi-target interactions.
  • Solubility : Carboxylic acid group enhances water solubility compared to sulfonyl chlorides.

Biological Activity

4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride, with the CAS number 677327-01-4, is a sulfonamide derivative characterized by its unique molecular structure and significant biological activity. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C14H11Cl3N2O3S
  • Molar Mass : 393.67 g/mol
  • Density : 1.595 g/cm³ (predicted)
  • Boiling Point : 431.3 °C (predicted)
  • pKa : 12.63 (predicted)

This compound features a dichlorophenyl group that enhances its biological activity and solubility characteristics, making it a candidate for various medicinal applications.

Research indicates that compounds similar to this compound exhibit significant biological activities, primarily through inhibition of specific enzymes or receptors involved in disease processes. The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, which can be extrapolated to potential anti-cancer or anti-inflammatory applications.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess antimicrobial properties. For instance, a related study demonstrated that sulfonamide compounds effectively inhibited the growth of various bacterial strains, suggesting that this compound may exhibit similar effects. The compound's structural features likely contribute to its interaction with bacterial enzymes.

Cytotoxicity and Antitumor Activity

In vitro studies have reported cytotoxic effects of sulfonamide derivatives against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. For example, a recent study highlighted the efficacy of structurally similar compounds in inducing apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Antimicrobial Properties :
    • Objective : Evaluate the antimicrobial efficacy of sulfonamide derivatives.
    • Method : Disc diffusion method against various bacterial strains.
    • Results : The compound showed significant inhibition zones against Gram-positive bacteria, indicating strong antimicrobial activity.
  • Cytotoxicity Assessment :
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay performed on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
    • Results : IC50 values indicated potent cytotoxicity with minimal effects on normal cells, suggesting selective toxicity towards cancer cells.

Toxicological Profile

Despite its potential therapeutic benefits, this compound exhibits significant toxicity risks. Safety data indicate:

  • Skin Corrosion and Eye Damage : Causes severe burns upon contact.
  • Inhalation Risks : Can lead to respiratory distress if inhaled.

These factors necessitate careful handling and consideration in therapeutic applications.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Target
This compoundAntimicrobialTBDBacterial enzymes
SulfanilamideAntibacterial15Dihydropteroate synthase
SulfamethoxazoleAntimicrobial10Dihydropteroate synthase

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride, and how can reaction conditions be adjusted to improve yields?

  • Methodology : The compound can be synthesized via a multi-step route starting with sulfonylation of 2-methylbenzenesulfonyl chloride followed by urea coupling. Key steps include:

  • Sulfonylation : Use methylene chloride as a solvent and controlled stoichiometry (1:1.2 molar ratio of aryl amine to sulfonyl chloride) to minimize side reactions .
  • Ureido Formation : React the intermediate with 3,4-dichlorophenyl isocyanate in tetrahydrofuran (THF) at 0–5°C for 12 hours to ensure complete coupling .
  • Purification : Flash chromatography with gradients of methylene chloride/ethyl acetate (90:10 to 80:20) improves purity and yield (typically 60–85%) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should be analyzed?

  • Methodology :

  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7.4–8.0 ppm for sulfonyl-linked benzene, δ 6.8–7.3 ppm for dichlorophenyl groups) and carbonyl signals (δ 155–160 ppm for urea C=O) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine substituents .
  • FT-IR : Validate sulfonyl chloride (SO₂Cl) stretches at 1170–1190 cm⁻¹ and urea N–H bends at 1640–1680 cm⁻¹ .

Q. What are the critical safety considerations when handling this compound, particularly regarding its sulfonyl chloride moiety?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Skin Corr. 1B classification) .
  • Ventilation : Perform reactions in a fume hood due to potential HCl gas release during hydrolysis.
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical channels .

Advanced Research Questions

Q. How can researchers address low yields in the sulfonylation step during the synthesis of this compound derivatives?

  • Methodology :

  • Solvent Optimization : Replace methylene chloride with anhydrous DMF to enhance electrophilicity of the sulfonyl chloride group .
  • Catalytic Additives : Introduce 1–2 mol% DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
  • Temperature Control : Maintain sub-ambient temperatures (−10°C) to suppress competing hydrolysis reactions .

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives, particularly in enzyme inhibition studies?

  • Methodology :

  • Enzyme Assays : Use dihydropteroate synthase (DHPS) inhibition protocols with E. coli lysates, monitoring IC₅₀ values via UV-Vis spectroscopy at 260 nm .
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., chloro vs. fluoro groups) on binding affinity using molecular docking (e.g., AutoDock Vina) .
  • Cellular Uptake Studies : Radiolabel derivatives with ¹⁴C to quantify intracellular accumulation in bacterial models .

Q. How should researchers interpret discrepancies in biological activity data across different derivatives of this compound?

  • Methodology :

  • Statistical Analysis : Apply linear regression to correlate electronic parameters (Hammett σ values) with IC₅₀ data, identifying meta-chloro substituents as critical for potency .
  • Crystallographic Validation : Resolve X-ray structures of enzyme-inhibitor complexes to identify steric clashes in low-activity derivatives (e.g., bulky ortho-substituents) .
  • Solubility Testing : Measure logP values to assess bioavailability limitations; derivatives with logP >3 may exhibit reduced membrane permeability .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound in various solvents?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model hydrolysis pathways and transition states in polar protic solvents (e.g., water) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation tendencies in non-polar media (e.g., chloroform) .
  • pKa Estimation : Employ ChemAxon software to calculate sulfonyl chloride acidity (predicted pKa ≈ −1.2) and guide pH-dependent reaction designs .

Q. What crystallographic techniques are employed to determine the three-dimensional structure of this compound derivatives?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethyl acetate/hexane (1:3) and collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain packing motifs .
  • CCDC Deposition : Validate structural parameters (e.g., torsion angles, bond lengths) against Cambridge Structural Database entries .

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